Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate
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Overview
Description
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as an ethyl ester, a hydroxyethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate typically involves multi-step organic reactionsFor instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated naphthyridines . The specific conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and green chemistry principles, is essential to ensure sustainable and economically viable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The keto group in the naphthyridine core can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the keto group can produce secondary alcohols.
Scientific Research Applications
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxyethyl group can form hydrogen bonds with active site residues, while the ester group can participate in esterification reactions. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms and functional groups.
Indole Derivatives: While indoles have a different core structure, they share some chemical properties and biological activities with naphthyridines.
Biological Activity
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate (CAS: 127749-89-7) is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H16N2O4 with a molecular weight of 276.29 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Melting Point | 143-144 °C |
Boiling Point | 498.5 ± 45.0 °C (Predicted) |
Density | 1.278 ± 0.06 g/cm³ (Predicted) |
pKa | 14.19 ± 0.10 (Predicted) |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism, which could be applicable to this compound as well .
Antioxidant Properties
Antioxidant activity is another area where this compound may exhibit benefits. Compounds that contain naphthyridine structures are known to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated inhibition of fatty acid synthase (FASN), which plays a role in lipid metabolism and cancer progression . This suggests that this compound could be explored for its potential to modulate lipid biosynthesis in cancer cells.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various naphthyridine derivatives, it was found that those with hydroxyl substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated a correlation between the presence of hydroxyl groups and increased antimicrobial potency.
- Cancer Research : A related study demonstrated that compounds with structural similarities to this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation . This finding supports the hypothesis that this compound may possess anticancer properties.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of naphthyridine derivatives against oxidative stress-induced neuronal damage. The study showed that these compounds could enhance cellular antioxidant defenses and reduce apoptosis in neuronal cultures exposed to toxic agents .
Properties
IUPAC Name |
ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-11-12(15-9(10)2)4-5-16(6-7-17)13(11)18/h4-5,8,17H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDRVOWJTURSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CN(C(=O)C2=C1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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